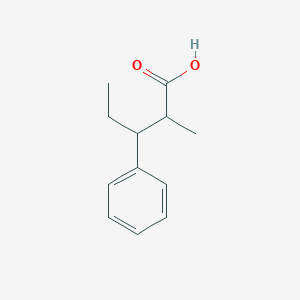

2-Methyl-3-phenylpentanoic acid

Description

Historical Perspectives on the Synthesis and Characterization of Phenylpentanoic Acid Derivatives

The synthesis of phenylalkanoic acids and their derivatives has been a subject of organic chemistry research for many years. Historical methods often involved classical reactions that have been refined over time for greater efficiency and selectivity.

Early methods for preparing related structures like 3-methylpentanoic acid involved the saponification and subsequent decarboxylation of substituted malonic esters. orgsyn.org For instance, ethyl sec-butylmalonate was saponified using potassium hydroxide, followed by acidification and heating to yield 3-methylpentanoic acid. orgsyn.org

The synthesis of 2-arylpropionic acids, a closely related and commercially important class of anti-inflammatory drugs, has been achieved through methods like the monomethylation of arylacetonitriles using dimethyl carbonate. orgsyn.org The resulting 2-phenylpropionitrile can then be hydrolyzed to the corresponding carboxylic acid. orgsyn.org These established synthetic routes provide a foundation for developing pathways to more complex structures like 2-Methyl-3-phenylpentanoic acid.

Characterization of these compounds has traditionally relied on a combination of physical and spectroscopic methods. Melting point and elemental analysis were historically used for identification and purity assessment. researchgate.net The advent of modern spectroscopic techniques has enabled more detailed structural elucidation. Infrared (IR) spectroscopy is used to identify key functional groups like the carbonyl (C=O) of the carboxylic acid and hydroxyl (O-H) groups. researchgate.netresearchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the carbon-hydrogen framework, allowing for the precise determination of the connectivity and stereochemistry of the molecule. researchgate.netresearchgate.net Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern, further confirming the structure. researchgate.netresearchgate.net

Overview of Current Academic Research Focus Areas for this compound

While specific academic research focusing exclusively on this compound is not extensively documented in mainstream literature, current research on analogous structures points to several potential areas of interest. Research on phenylalkanoic acid derivatives continues to be an active field, driven by their potential therapeutic applications. google.com

The primary focus for this class of compounds often lies in the following areas:

Asymmetric Synthesis: Developing novel and efficient methods for the stereoselective synthesis of specific isomers of chiral molecules like this compound is a significant goal in modern organic chemistry. This allows for the preparation of enantiomerically pure compounds, which is crucial for evaluating their specific biological activities.

Biological Activity Screening: Given the known anti-inflammatory, analgesic, and immuno-regulatory activities of other phenylalkanoic acids, a key research focus would be the biological evaluation of this compound and its stereoisomers. google.com Research on related phenylpropanoids suggests potential applications as antimicrobial or antioxidant agents as well. nih.govresearchgate.net

Intermediate for Complex Synthesis: Phenylpentanoic acid derivatives can serve as versatile building blocks in the synthesis of more complex molecules. ontosight.ai Research may explore the use of this compound as a precursor for creating novel chemical entities with unique properties. Patents exist for various phenylalkanoic acid derivatives, indicating their importance in applied chemical research and development. nih.govgoogle.com

Although direct research on this compound is limited, the broader context of phenylalkanoic and phenylpropanoic acid derivatives suggests its potential as a valuable compound for further investigation in medicinal and synthetic chemistry.

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| 2,3-dibromo-2-methyl-5-phenylpentanoic acid |

| This compound |

| 2-phenylpropionitrile |

| 3-methylpentanoic acid |

| 5-phenylpentanoic acid |

| Ethyl sec-butylmalonate |

| Phenylalkanoic acid |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H16O2 |

|---|---|

Molecular Weight |

192.25 g/mol |

IUPAC Name |

2-methyl-3-phenylpentanoic acid |

InChI |

InChI=1S/C12H16O2/c1-3-11(9(2)12(13)14)10-7-5-4-6-8-10/h4-9,11H,3H2,1-2H3,(H,13,14) |

InChI Key |

XFNQNRXTGJJGSJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(C)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemoenzymatic Approaches for 2 Methyl 3 Phenylpentanoic Acid

Foundational Organic Synthesis Routes to 2-Methyl-3-phenylpentanoic Acid and Related Structures

The fundamental approaches to constructing the carbon skeleton of this compound and analogous structures often rely on well-established organic reactions. These methods typically involve the formation of carbon-carbon bonds and subsequent functional group manipulations to yield the desired carboxylic acid.

One common strategy involves the alkylation of a phenylacetic acid derivative. For instance, the mono-c-methylation of arylacetonitriles and methyl arylacetates using dimethyl carbonate can produce 2-arylpropionic acids. orgsyn.org This process involves a methoxy (B1213986) carbonylation followed by a methylation step. orgsyn.org Subsequent hydrolysis of the resulting nitrile or ester yields the carboxylic acid. orgsyn.org Another approach is the benzylation of a suitable precursor. For example, 2-methyl-3-phenylpropanal (B1584215) has been synthesized via the palladium-catalyzed reaction of iodobenzene (B50100) with 2-methyl-2-propen-1-ol. orgsyn.org This aldehyde can then be oxidized to the corresponding carboxylic acid.

Malonic ester synthesis provides another versatile route. The synthesis of 3-methylpentanoic acid, a structurally related compound, has been achieved by the alkylation of malonic ester with a sec-butyl halide, followed by saponification and decarboxylation. orgsyn.org A similar sequence starting with an appropriate phenyl-substituted electrophile could conceptually lead to this compound.

Advanced Asymmetric Synthesis of this compound Enantiomers

The presence of two stereocenters in this compound necessitates the use of stereoselective synthetic methods to obtain enantiomerically pure forms. Advanced techniques in asymmetric synthesis have been pivotal in achieving this goal.

Asymmetric Catalytic Hydrogenation Strategies (e.g., Ruthenium-Chiral Phosphine (B1218219) Catalysis)

Asymmetric hydrogenation is a powerful tool for the enantioselective synthesis of chiral molecules. While specific examples for the direct synthesis of this compound via this method are not extensively detailed in the provided results, the principle is well-established for similar structures. For instance, rhodium-catalyzed asymmetric hydrogenation of olefinic precursors using chiral phosphine ligands like PhthalaPhos has shown high enantioselectivity in the synthesis of dehydroamino esters and enamides. nih.gov A similar strategy could be envisioned for a suitable unsaturated precursor of this compound. The development of a highly efficient two-step process for the manufacture of the α2δ-ligand imagabalin (B1671733) hydrochloride involved a diastereoselective hydrogenation with a Ru-(S)-BINAP catalyst. researchgate.net

Diastereoselective Synthetic Pathways Utilizing Chiral Auxiliaries

The use of chiral auxiliaries is a classical and reliable method for controlling stereochemistry. This approach involves temporarily attaching a chiral molecule to the substrate, which then directs the stereochemical outcome of a subsequent reaction. Following the reaction, the auxiliary is removed to yield the desired enantiomerically enriched product.

A pertinent example is the diastereoselective preparation of (R)- and (S)-2-methoxy-2-phenylpent-3-ynoic acids using benzoyl-S,O-acetals as chiral auxiliaries. nih.gov Similarly, (-)-8-phenylmenthol (B56881) has been employed as a chiral auxiliary in the highly diastereoselective synthesis of vinylcyclopropane (B126155) derivatives from α,β-unsaturated esters. nih.gov This demonstrates the potential of chiral auxiliaries to control the stereochemistry at a carbon center adjacent to a carbonyl group, a key feature in the synthesis of this compound. Another example involves the use of a polymeric chiral auxiliary for the enantioselective α-alkylation of an ester, which upon hydrolysis yields an optically pure acid like (S)-2-methyl butanoic acid. researchgate.net

Chemoenzymatic Synthesis Protocols for Enantioselective Production

Chemoenzymatic synthesis combines the selectivity of enzymes with the efficiency of chemical reactions. This approach is increasingly being used for the production of enantiomerically pure compounds. nih.gov Enzymes, such as lipases, can be used for the kinetic resolution of racemic mixtures of esters or acids. While a direct chemoenzymatic synthesis for this compound is not explicitly detailed, the principles are broadly applicable. For example, single and multi-step enzymatic transformations are being integrated with chemocatalytic steps to expand the utility of enzymes in organic synthesis. nih.gov

Investigation of Key Synthetic Precursors and Intermediate Derivatization

The successful synthesis of this compound relies on the availability and reactivity of key precursors and the ability to derivatize intermediates effectively.

Key Precursors:

Phenylacetic acid and its derivatives: These serve as foundational building blocks where the α-position can be alkylated. orgsyn.org

Unsaturated precursors: Compounds like α,β-unsaturated esters or acids are crucial for asymmetric hydrogenation approaches.

Aryl halides (e.g., iodobenzene): These are used in palladium-catalyzed cross-coupling reactions to introduce the phenyl group. orgsyn.org

Allylic alcohols: These can be reacted with aryl halides to form β-arylaldehydes, which are precursors to the target acid. orgsyn.org

Malonic esters: These are versatile starting materials for the introduction of the carboxylic acid functionality and an α-substituent. orgsyn.org

Intermediate Derivatization: The conversion of the carboxylic acid group in this compound into other functional groups is a key aspect of its chemistry. For instance, the conversion of (S)-3-methyl-3-phenylpentanoic acid to (S)-3-methyl-3-phenylpentanamine has been described. chegg.com This transformation typically involves activating the carboxylic acid, for example, by converting it to an acyl chloride using thionyl chloride (SOCl₂) and pyridine, followed by reaction with an amine source or a azide (B81097) and subsequent reduction. chegg.com

Mechanistic Investigations of Reaction Pathways in this compound Synthesis

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and controlling stereoselectivity. For instance, in the mono-c-methylation of arylacetonitriles with dimethyl carbonate, the reaction is believed to proceed through a methoxy carbonylated intermediate. orgsyn.org

Mechanistic studies of related reactions provide valuable insights. A detailed investigation into the reaction of 3-methylpentanoic acid with Meldrum's acid using online NMR spectroscopy revealed the presence of a dimer anhydride (B1165640) intermediate and an acyl chloride species. researchgate.net Such studies highlight the complexity of seemingly straightforward transformations and the importance of advanced analytical techniques in elucidating reaction pathways.

In asymmetric catalysis, the mechanism of stereocontrol is of paramount importance. In rhodium-catalyzed asymmetric hydrogenation with PhthalaPhos ligands, it is proposed that hydrogen-bonding interactions involving the diamide (B1670390) group of the ligand play a crucial role in orienting the substrate, leading to high enantioselectivity. nih.gov

Stereochemical Investigations and Enantiomeric Purity Assessment of 2 Methyl 3 Phenylpentanoic Acid

Chiral Resolution Techniques for Enantiomer Separation (e.g., Chiral High-Performance Liquid Chromatography)

The separation of the enantiomers of 2-Methyl-3-phenylpentanoic acid is a critical step in studying their individual properties. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a powerful and widely used technique for this purpose. phenomenex.comnih.gov The principle of chiral HPLC lies in the differential interaction of the enantiomers with the CSP, leading to different retention times and thus, separation. wikipedia.org

For carboxylic acids like this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. nih.govresearchgate.net These CSPs, for instance, cellulose tris(3,5-dimethylphenylcarbamate), can offer a combination of hydrogen bonding, π-π interactions, and steric hindrance, which are crucial for chiral recognition. nih.gov The phenyl group in this compound can engage in π-π stacking with the aromatic moieties of the CSP, while the carboxylic acid group can form hydrogen bonds.

The choice of mobile phase is also critical and can significantly influence the separation. researchgate.net In normal-phase HPLC, a mixture of a non-polar solvent like hexane (B92381) with a polar modifier such as isopropanol (B130326) or ethanol (B145695) is typically used. For reversed-phase applications, aqueous buffers with organic modifiers like acetonitrile (B52724) or methanol (B129727) are common. sigmaaldrich.com The addition of a small amount of an acidic modifier, such as formic acid or trifluoroacetic acid, to the mobile phase can improve peak shape and resolution by suppressing the ionization of the carboxylic acid group. chromatographyonline.com

A hypothetical chiral HPLC method for the separation of the enantiomers of a specific diastereomer of this compound is presented in the table below.

Table 1: Illustrative Chiral HPLC Parameters for Enantiomeric Separation

| Parameter | Value/Condition |

|---|---|

| Column | Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel (e.g., Chiralcel® OD-H) |

| Dimensions | 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | n-Hexane / Isopropanol / Trifluoroacetic Acid (90:10:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 254 nm |

| Expected Outcome | Baseline separation of the two enantiomers |

Determination of Absolute and Relative Stereochemistry of this compound and its Derivatives

Once the stereoisomers are separated, determining their absolute (R/S configuration at each chiral center) and relative (cis/trans relationship between substituents on the chiral centers) stereochemistry is essential.

X-ray Crystallography: The most definitive method for determining the absolute and relative stereochemistry is single-crystal X-ray diffraction. nih.govlibretexts.org This technique provides a three-dimensional structure of the molecule. To determine the absolute configuration, the molecule is often crystallized as a salt with a chiral resolving agent of known absolute stereochemistry, such as a chiral amine. libretexts.org The known configuration of the resolving agent allows for the unambiguous assignment of the configuration of the chiral centers in this compound.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining stereochemistry in solution. To determine the enantiomeric purity and assign the absolute configuration, chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) can be used. nih.govrsc.orgnih.gov For instance, esterification of the carboxylic acid with a chiral alcohol, like (R)- or (S)-2-naphthylmethoxyacetic acid, creates diastereomeric esters. jst.go.jp The different spatial environments of the protons in these diastereomers lead to distinct chemical shifts in the ¹H NMR spectrum, allowing for their differentiation and quantification. nih.govacs.orgresearchgate.net The relative stereochemistry (diastereomers) can often be determined by analyzing coupling constants and through Nuclear Overhauser Effect (NOE) experiments, which provide information about the through-space proximity of protons. mdpi.com

Table 2: Techniques for Stereochemical Determination

| Technique | Application | Principle |

|---|---|---|

| X-ray Crystallography | Absolute and Relative Stereochemistry | Diffraction of X-rays by a single crystal provides a 3D electron density map of the molecule. |

| NMR with Chiral Auxiliaries | Absolute Configuration and Enantiomeric Purity | Formation of diastereomeric derivatives or complexes with a chiral agent leads to distinguishable NMR signals for each enantiomer. acs.org |

| 2D NMR (e.g., NOESY) | Relative Stereochemistry | Correlates protons that are close in space, helping to establish the relative orientation of substituents at the chiral centers. |

| Circular Dichroism (CD) | Absolute Configuration | Measures the differential absorption of left and right circularly polarized light by a chiral molecule, which can be correlated to its absolute configuration. msu.edu |

Conformational Analysis and Isomeric Stability Studies (e.g., Diastereomer Analysis)

This compound has two chiral centers, which gives rise to four possible stereoisomers: (2R, 3R), (2S, 3S), (2R, 3S), and (2S, 3R). The (2R, 3R) and (2S, 3S) isomers are one pair of enantiomers, while the (2R, 3S) and (2S, 3R) isomers are another. The relationship between any enantiomeric pair and the other is diastereomeric.

Diastereomer Analysis: Diastereomers have different physical and chemical properties and can be separated by non-chiral chromatographic techniques. Their relative stability is influenced by steric and electronic interactions between the substituents around the chiral centers. In this compound, the relative orientation of the methyl group at C2, the phenyl group at C3, and the ethyl group at C3 will dictate the steric strain in each diastereomer.

Conformational Analysis: The molecule is flexible due to rotation around its single bonds. Conformational analysis aims to identify the most stable arrangements of the atoms in space (conformers) and the energy barriers between them. For this compound, the rotation around the C2-C3 bond is of particular interest as it determines the relative positions of the bulky phenyl group and the carboxylic acid moiety. Computational chemistry methods, such as molecular mechanics and quantum chemical calculations, are valuable tools for predicting the energies of different conformers and thus their relative populations. nih.govphyschemres.orgsapub.orgresearchgate.net Experimental techniques like variable-temperature NMR can provide information about the energy barriers to bond rotation and the equilibrium between different conformers. nih.gov

Table 3: Stereoisomers of this compound

| Stereoisomer | Configuration at C2 | Configuration at C3 | Relationship |

|---|---|---|---|

| 1 | R | R | Enantiomer of 2, Diastereomer of 3 & 4 |

| 2 | S | S | Enantiomer of 1, Diastereomer of 3 & 4 |

| 3 | R | S | Enantiomer of 4, Diastereomer of 1 & 2 |

| 4 | S | R | Enantiomer of 3, Diastereomer of 1 & 2 |

Research into Solvent-Induced Chirality Switching Phenomena in Related Systems

Solvent-induced chirality switching is a fascinating phenomenon where the stereochemical outcome of a chiral resolution process can be inverted by simply changing the crystallization solvent. nih.gov This has been observed in the separation of chiral carboxylic acids via diastereomeric salt formation. nih.govacs.org

While this phenomenon has not been specifically reported for this compound, the principles are applicable. The carboxylic acid group is capable of forming strong hydrogen bonds, and the presence of a phenyl ring allows for potential π-π interactions, both of which can be influenced by the solvent environment during crystallization. Research in this area for related systems highlights the critical role of the solvent not just as a medium for dissolution, but as an active participant in the chiral recognition process. acs.org

Table 4: Solvent-Induced Chirality Switching in the Resolution of Halogen-Substituted Mandelic Acids

| Compound | Resolving Agent | Solvent | Stereochemistry of Precipitated Salt |

|---|---|---|---|

| m-Chloro-mandelic acid | (1R,2S)-2-amino-1,2-diphenylethanol | n-Butanol | R |

| m-Chloro-mandelic acid | (1R,2S)-2-amino-1,2-diphenylethanol | Isopropanol | S |

Data derived from studies on related systems for illustrative purposes. acs.org

Mechanistic Molecular and Cellular Interaction Studies of 2 Methyl 3 Phenylpentanoic Acid Derivatives

In Vitro Biological Activity and Molecular Target Identification

The in vitro evaluation of 2-Methyl-3-phenylpentanoic acid derivatives has uncovered their potential to interact with various biological targets, leading to a spectrum of activities. These investigations have spanned from their effects on bacterial proliferation to their modulation of key enzymes within cellular organelles.

While specific studies on the effect of this compound on Pseudomonas strains are not extensively documented in the available literature, research on related pentanoic acid derivatives has demonstrated notable antibacterial properties. A series of (S,Z)-4-methyl-2-(4-oxo-5-((5-substitutedphenylfuran-2-yl)methylene)-2-thioxothiazolidin-3-yl)pentanoic acids have been synthesized and assessed for their in-vitro antibacterial activity. These compounds exhibited significant efficacy, particularly against various Gram-positive bacteria, including multidrug-resistant clinical isolates. nih.gov

The minimum inhibitory concentration (MIC) values for these compounds were found to be in the range of 2–4 µg/mL. nih.gov Specifically, derivatives with certain substitutions on the phenylfuran ring were the most potent, indicating that the nature of the substituent plays a crucial role in their antibacterial action. nih.gov The growth of the bacteria was quantified by measuring the absorption at 650 nm, providing a clear indication of the compounds' ability to inhibit bacterial proliferation. nih.gov Although this study did not include Pseudomonas species, which are Gram-negative, it highlights the potential of the pentanoic acid scaffold as a basis for the development of new antibacterial agents.

Table 1: Antibacterial Activity of Pentanoic Acid Derivatives

| Compound ID | Substituent on Phenylfuran Ring | Target Bacteria | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|---|

| 4c | 4-Chloro | Multidrug-resistant Gram-positive strains | 2 |

| 4d | 4-Bromo | Multidrug-resistant Gram-positive strains | 2 |

| 4e | 4-Nitro | Multidrug-resistant Gram-positive strains | 2 |

Research has identified a synthetic derivative of 3-phenylglutaric acid, a compound structurally related to phenylpentanoic acid, as an activator of the mitochondrial protease LONP1. This protease is essential for maintaining mitochondrial homeostasis, protein quality control, and the regulation of the oxidative phosphorylation system. doi.org The specific derivative, 5-[[2-(4-methoxyphenoxy)-5-(trifluoromethyl) phenyl] amino]-5-oxo-3-phenylpentanoic acid, was initially recognized for its ability to mitigate cisplatin-induced nephrotoxicity by restoring mitochondrial balance. doi.org

LONP1's role extends to degrading oxidized, damaged, or misfolded proteins within the mitochondrial matrix, thereby playing a crucial part in cellular stress responses. researchgate.net The activation of LONP1 by this phenylpentanoic acid derivative underscores the potential of this class of compounds to modulate mitochondrial function, which is a critical aspect of cell health and disease. doi.org

While direct studies on the inhibition of protein, RNA, or DNA synthesis by this compound are limited, research on structurally related compounds offers some insights. For instance, certain carboxylic acid derivatives have been shown to inhibit tumor cell growth, a process intrinsically linked to the synthesis of macromolecules. nih.gov The growth inhibitory effects of these compounds were evaluated on several human tumor cell lines, and the most promising derivatives were found to alter the normal cell cycle distribution and, in some cases, induce apoptosis. nih.gov

These findings suggest that one possible mechanism of action for such compounds could be the disruption of the cellular machinery responsible for DNA replication and cell division. The alteration of the cell cycle is a strong indicator of interference with the synthesis of DNA and other critical proteins required for cell proliferation. nih.gov However, further investigation is required to elucidate the precise molecular targets and to determine if this compound or its closer derivatives operate through a similar mechanism.

The activation of mitofusins, proteins that mediate mitochondrial fusion, represents another area where phenylalkanoic acid derivatives have shown activity. Small molecule mitofusin activators have been developed that chemically mimic amino acid side chains, which are crucial for determining the conformation of mitofusin proteins. nih.gov By binding to mitofusins, these activators can induce a more relaxed protein conformation that facilitates mitochondrial fusion and motility. nih.gov

One such activator, a phenylhexanamide derivative, has demonstrated the ability to reverse mitochondrial dysmotility in a mouse model of Charcot-Marie-Tooth disease type 2A. nih.gov This suggests that compounds with a phenylalkanoic acid-like structure can be designed to specifically interact with and modulate the function of key proteins involved in mitochondrial dynamics. The high selectivity of these activators for mitofusins indicates a well-defined ligand-target interaction. nih.gov

Structure-Activity Relationship (SAR) Studies at the Molecular and Sub-Cellular Levels

In a series of non-peptidyl N-type calcium channel antagonists, the nature of the substitutions on the proximal phenyl group was found to be a key determinant of their activity. nih.gov Similarly, for phenylpyrazole derivatives developed as anti-HIV agents, modifications to the phenyl ring and other parts of the molecule led to significant improvements in potency. nih.gov

For phenolic acid derivatives, properties such as the number of hydroxyl groups on the phenyl ring and the length of the ester chain have been shown to directly impact their cytotoxic and antiproliferative activities. uc.pt A planar geometry, often favored by electrostatic factors and hydrogen bonding, appears to be a common feature of the more active compounds. uc.pt These studies collectively suggest that for phenylalkanoic acids, the substituents on the phenyl ring and the nature of the carboxylic acid side chain are critical for their biological function.

Table 2: General Structure-Activity Relationship Principles for Phenylalkanoic Acid Derivatives

| Structural Feature | Influence on Biological Activity | Example Compound Class |

|---|---|---|

| Phenyl Ring Substitution | Modulates potency and selectivity | N-type calcium channel antagonists, Anti-HIV phenylpyrazoles |

| Number of Hydroxyl Groups | Affects antioxidant and cytotoxic properties | Phenolic acid esters |

| Side Chain Length/Structure | Impacts lipophilicity and interaction with target | Phenolic acid esters |

Studies on Metabolic Pathways of this compound Derivatives (e.g., Degradation Intermediates)

The biodegradation of phenylalkanoic acids has been a subject of interest, particularly in the context of environmental microbiology. Bacterial degradation of these compounds often proceeds through a few key pathways. One common route involves the hydroxylation of the aromatic ring, followed by ring cleavage. doi.org Alternatively, the degradation can be initiated by the shortening of the alkyl side chain, typically through a process of β-oxidation. nih.gov

For instance, the degradation of some phenylalkanoic acids by Cupriavidus sp. has been shown to involve the formation of hydroxylated intermediates. doi.org In other microorganisms, such as the yeast Candida maltosa, the degradation of phenylalkanes leads to the formation of shorter-chain phenylalkanoic acids like phenylacetic acid and benzoic acid. researchgate.net The specific pathway utilized can depend on the structure of the compound, including the length and branching of the alkyl side chain, as well as the specific microbial strain involved. nih.gov The study of these metabolic pathways is crucial for understanding the environmental fate of these compounds and for potential applications in bioremediation.

Table 3: Common Metabolic Pathways for Phenylalkanoic Acids

| Pathway | Description | Key Intermediates |

|---|---|---|

| Ring Hydroxylation | Addition of hydroxyl groups to the phenyl ring, followed by ring cleavage. | Hydroxylated phenylalkanoic acids, Dihydroxylated intermediates |

| β-Oxidation | Stepwise shortening of the alkyl side chain by two carbon units. | Shorter-chain phenylalkanoic acids, Phenylacetic acid, Benzoic acid |

Advanced Analytical and Spectroscopic Techniques for Research on 2 Methyl 3 Phenylpentanoic Acid

High-Resolution Chromatographic Methodologies for Qualitative and Quantitative Analysis (e.g., UHPLC)

Ultra-High-Performance Liquid Chromatography (UHPLC) stands as a powerful tool for the analysis of 2-Methyl-3-phenylpentanoic acid. Its high resolution and sensitivity are particularly advantageous for separating the four possible stereoisomers that arise from the two chiral centers in the molecule. Chiral stationary phases (CSPs) are typically employed in UHPLC methods to achieve enantioselective separation.

The choice of the mobile phase, often a mixture of a nonpolar solvent like hexane (B92381) and a more polar alcohol such as isopropanol (B130326), along with a small amount of an acidic modifier like trifluoroacetic acid, is critical for optimizing the separation. Detection is commonly performed using a UV detector, as the phenyl group in the molecule provides a chromophore that absorbs UV light. Quantitative analysis can be performed by creating a calibration curve from standards of known concentration.

Table 1: Illustrative UHPLC Method Parameters for Chiral Separation of this compound Stereoisomers

| Parameter | Value |

| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |

| Mobile Phase | n-Hexane/Isopropanol/Trifluoroacetic Acid (e.g., 90:10:0.1 v/v/v) |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 210 nm |

| Injection Volume | 5 µL |

This table represents a typical starting point for method development; actual conditions may vary based on the specific chiral stationary phase and instrumentation used.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation and Conformational Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the unambiguous structural elucidation of this compound. One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of each atom.

In the ¹H NMR spectrum, the protons of the phenyl group typically appear as a multiplet in the aromatic region (around 7.2-7.4 ppm). The protons of the ethyl and methyl groups will have characteristic chemical shifts and splitting patterns based on their neighboring protons. The diastereotopic protons of the CH₂ group in the ethyl moiety can provide insight into the molecule's conformational preferences.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (Carboxylic Acid) | ~180 |

| C (Phenyl, substituted) | ~140 |

| CH (Phenyl) | ~128-129 |

| CH (at C3) | ~45 |

| CH (at C2) | ~40 |

| CH₂ (Ethyl) | ~25 |

| CH₃ (at C2) | ~15 |

| CH₃ (Ethyl) | ~12 |

Note: These are approximate values and can be influenced by the solvent and the specific stereoisomer.

Mass Spectrometry for Fragmentation Pathway Analysis and Metabolite Identification

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of this compound and for elucidating its structure through fragmentation analysis. When subjected to ionization in a mass spectrometer, the molecule will form a molecular ion, and its mass-to-charge ratio (m/z) will correspond to the molecular weight of the compound (192.25 g/mol ). nih.gov

Under electron ionization (EI), the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments is often unique to the molecule and can be used for identification. Common fragmentation pathways for carboxylic acids include the loss of the carboxyl group (a loss of 45 Da) and cleavage of the carbon-carbon bonds. For this compound, characteristic fragments would be expected from the cleavage of the bond between C2 and C3, and the loss of the ethyl group.

When coupled with a separation technique like liquid chromatography (LC-MS), this method becomes highly effective for identifying metabolites of this compound in biological samples. By comparing the retention times and mass spectra of potential metabolites to synthetic standards, their structures can be confirmed.

Applications of X-ray Crystallography for Solid-State Structure and Chiral Recognition Mechanisms

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state. rigaku.commdpi.com By diffracting X-rays off a single crystal of this compound, the precise arrangement of atoms, including the absolute configuration of the chiral centers, can be determined. This technique is invaluable for unequivocally establishing the stereochemistry of a specific isomer.

Furthermore, X-ray crystallography can be used to study chiral recognition mechanisms. By co-crystallizing a single enantiomer of this compound with a chiral resolving agent or a biological receptor, the specific intermolecular interactions (such as hydrogen bonds, van der Waals forces, and π-π stacking) that govern the chiral recognition process can be visualized at the atomic level. This information is crucial for understanding how enzymes and receptors differentiate between enantiomers.

Spectroscopic Techniques for Monitoring Reaction Progress and Purity in Synthetic Research

The synthesis of this compound can be effectively monitored in real-time using in-situ spectroscopic techniques, a key component of Process Analytical Technology (PAT). nih.govresearchgate.net Techniques such as Fourier-transform infrared (FTIR) spectroscopy and Raman spectroscopy can be used to follow the disappearance of starting materials and the appearance of the product by monitoring characteristic vibrational bands. For instance, the C=O stretch of the carboxylic acid product will have a distinct frequency compared to the functional groups of the reactants.

Online NMR spectroscopy can also be a powerful tool for monitoring the progress of the reaction, providing detailed information about the concentrations of reactants, intermediates, and the final product over time. researchgate.net This allows for precise determination of reaction kinetics and optimization of reaction conditions to maximize yield and purity. These spectroscopic methods are also essential for assessing the purity of the final product, detecting any residual starting materials or byproducts.

Computational and Theoretical Chemistry Applications for 2 Methyl 3 Phenylpentanoic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Reaction Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework to investigate the electronic structure of molecules. By solving approximations of the Schrödinger equation, DFT can elucidate a variety of molecular properties.

For 2-Methyl-3-phenylpentanoic acid, DFT calculations would typically be employed to:

Determine Optimized Geometry: To find the most stable three-dimensional arrangement of the atoms, which corresponds to the minimum energy state on the potential energy surface.

Calculate Electronic Properties: This includes the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. These properties are crucial for understanding the molecule's reactivity. The HOMO-LUMO gap, for instance, is an indicator of chemical stability.

Predict Spectroscopic Properties: DFT can predict vibrational frequencies (infrared and Raman spectra) and NMR chemical shifts, which are instrumental in the experimental identification and characterization of the compound.

Investigate Reaction Energetics: Although specific reaction studies for this compound are not readily found, DFT is a powerful tool to calculate the thermodynamics and kinetics of potential reactions. This could include determining the activation energies for reactions such as esterification of the carboxylic acid group or reactions at the phenyl ring.

While specific DFT research on this compound is sparse, the foundational computed properties are available from databases like PubChem.

Table 1: Computed Properties of this compound

| Property | Value | Source |

| Molecular Formula | C12H16O2 | PubChem |

| Molecular Weight | 192.25 g/mol | PubChem |

| XLogP3-AA | 3.1 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| -H Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 4 | PubChem |

| Exact Mass | 192.115029749 Da | PubChem |

| Topological Polar Surface Area | 37.3 Ų | PubChem |

| Heavy Atom Count | 14 | PubChem |

| Formal Charge | 0 | PubChem |

| Complexity | 183 | PubChem |

These computed descriptors provide a baseline for more advanced theoretical studies.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular Dynamics (MD) simulations offer a way to observe the motion of atoms and molecules over time, providing a "computational microscope" to study dynamic processes.

For this compound, MD simulations would be particularly useful for:

Exploring Conformational Landscapes: Due to its four rotatable bonds, this compound can adopt a multitude of conformations. nih.gov MD simulations can map the energy landscape of these conformations, identifying the most populated and energetically favorable shapes the molecule can assume in different environments (e.g., in a vacuum, in water, or in a non-polar solvent).

Analyzing Intermolecular Interactions: MD simulations can model how this compound interacts with itself (in a pure liquid or solid state) and with other molecules, such as solvent molecules or biological macromolecules. This is crucial for understanding its solubility, aggregation behavior, and how it might bind to a biological target.

Studying Solvation Effects: The behavior of the carboxylic acid group and the phenyl ring in aqueous versus non-aqueous environments can be simulated to predict solvation free energies and understand how the solvent structure is perturbed by the presence of the molecule.

General studies on the conformational analysis of flexible molecules using MD are widespread and provide a robust methodology that can be applied to this compound. nih.gov

Molecular Docking and Binding Free Energy Predictions for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is a key tool in drug discovery.

The application of molecular docking to this compound would involve:

Identifying Potential Biological Targets: The first step would be to identify potential protein targets with which this molecule might interact. Given its structure as a substituted carboxylic acid, potential targets could include enzymes or receptors that bind to similar endogenous molecules.

Predicting Binding Poses: Docking algorithms would then be used to place the 3D structure of this compound into the binding site of a target protein. The algorithms would explore various orientations and conformations of the ligand to find the one with the most favorable interactions (e.g., hydrogen bonds, hydrophobic interactions, and electrostatic interactions).

Estimating Binding Affinity: The docking scores provide an estimation of the binding affinity. More rigorous methods, like the calculation of binding free energies (e.g., using MM/PBSA or alchemical free energy calculations), can provide more accurate predictions of how strongly the molecule binds to its target. While no specific docking studies for this compound are published, the methodologies are well-established for similar molecules. nih.gov

Table 2: Hypothetical Molecular Docking and Binding Free Energy Workflow

| Step | Description | Computational Method |

| 1. Ligand Preparation | Generate a 3D conformer of this compound and assign partial charges. | Molecular mechanics force fields (e.g., AMBER, CHARMM) |

| 2. Receptor Preparation | Obtain the 3D structure of the target protein (e.g., from the Protein Data Bank) and prepare it by adding hydrogens and defining the binding site. | Protein preparation tools (e.g., in Schrödinger Maestro, AutoDockTools) |

| 3. Molecular Docking | Dock the ligand into the receptor's binding site to predict binding poses. | Docking software (e.g., AutoDock, Glide, GOLD) |

| 4. Scoring and Analysis | Rank the predicted poses based on scoring functions that estimate binding affinity. Analyze key interactions. | Scoring functions integrated into docking software |

| 5. Binding Free Energy Calculation | For the most promising poses, perform more accurate calculations of the binding free energy. | MM/PBSA, MM/GBSA, Free Energy Perturbation (FEP), Thermodynamic Integration (TI) |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Theoretical Property Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity.

For this compound, a QSAR study would typically involve:

Dataset Collection: A dataset of structurally related compounds with measured biological activity (e.g., IC50 values for enzyme inhibition) would be required. This compound would be one of the compounds in this set.

Descriptor Calculation: For each molecule in the dataset, a large number of numerical descriptors would be calculated. These can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., shape indices) and represent various aspects of the molecular structure and properties.

Model Building: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, would be used to build a mathematical equation that correlates a subset of the calculated descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously tested using statistical validation techniques. mdpi.com

While a specific QSAR model for a series including this compound is not available, studies on related classes of compounds, such as phenylalkanoic acid derivatives, have demonstrated the utility of this approach. tandfonline.comresearchgate.net Such models can predict the activity of new, unsynthesized compounds and guide the design of more potent analogs.

In the absence of extensive experimental data, theoretical property prediction remains a vital component of in silico analysis. The properties listed in Table 1 are examples of such predictions, which are foundational for all the computational applications discussed.

Future Research Directions and Unaddressed Scientific Inquiries Pertaining to 2 Methyl 3 Phenylpentanoic Acid

Development of Novel Enantioselective Methodologies with Improved Efficiency and Sustainability

The presence of two stereocenters in 2-Methyl-3-phenylpentanoic acid gives rise to four possible stereoisomers. The biological activities of such chiral compounds are often highly dependent on their specific stereochemistry. nih.gov Consequently, a paramount challenge and a crucial area for future research is the development of efficient and sustainable methods for the synthesis of each stereoisomer in high purity.

Current research into the asymmetric synthesis of related chiral carboxylic acids provides a roadmap for potential strategies. organic-chemistry.orgdocumentsdelivered.comnih.gov Future investigations should aim to move beyond classical resolution techniques towards more advanced and sustainable approaches. Key areas for exploration include:

Catalytic Asymmetric Synthesis: The development of novel chiral catalysts (e.g., based on transition metals or organocatalysts) for the asymmetric construction of the carbon skeleton would be a significant advancement. This could involve asymmetric hydrogenation, alkylation, or conjugate addition reactions. mdpi.com

Biocatalytic Approaches: The use of enzymes, such as esterases or lipases, for the kinetic resolution of racemic mixtures of this compound or its esters presents a green and highly selective alternative. nih.gov Protein engineering could be employed to tailor enzymes for optimal activity and selectivity towards this specific substrate. nih.gov

Chiral Auxiliary-Based Methods: While a more traditional approach, the use of modern, highly efficient, and recyclable chiral auxiliaries could still play a role in the targeted synthesis of specific stereoisomers. nih.gov

A comparative table of potential enantioselective strategies is presented below.

| Methodology | Potential Advantages | Key Research Focus |

| Catalytic Asymmetric Synthesis | High efficiency, atom economy, potential for scalability. | Design of novel chiral ligands and catalysts specific for the substrate. |

| Biocatalysis (Enzymatic Resolution) | High enantioselectivity, mild reaction conditions, environmentally friendly. | Screening for and engineering of enzymes with high specificity and stability. |

| Chiral Auxiliary-Mediated Synthesis | Well-established, predictable stereochemical outcomes. | Development of more efficient and easily recyclable auxiliaries. |

Ultimately, the goal is to establish synthetic routes that are not only stereoselective but also adhere to the principles of green chemistry, minimizing waste and energy consumption.

Deeper Mechanistic Understanding of Molecular Interactions with Biological Systems

The structural resemblance of this compound to the 2-arylpropionic acid class of non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen (B1674241) and ketoprofen, strongly suggests that its biological activity may be mediated through similar pathways. researchgate.netorientjchem.org A primary unaddressed inquiry is whether this compound and its individual stereoisomers can inhibit the cyclooxygenase (COX) enzymes, COX-1 and COX-2. orientjchem.orgnih.gov

Future research should therefore focus on:

In Vitro Enzyme Inhibition Assays: Quantifying the inhibitory potency (IC50 values) of each of the four stereoisomers against both COX-1 and COX-2 is a critical first step. This would establish whether the compound has NSAID-like activity and if there is stereoselectivity in its action.

Identification of Non-COX Targets: Many arylpropionic acid derivatives have been found to exert biological effects, such as anticancer activity, through mechanisms independent of COX inhibition. nih.gov Future studies could investigate the interaction of this compound with other potential biological targets, including but not limited to those listed in the table below.

Cell-Based Assays: Evaluating the effects of the different stereoisomers on cellular processes such as prostaglandin (B15479496) production, cell proliferation, and apoptosis in relevant cell lines (e.g., inflammatory cells, cancer cells) would provide a more comprehensive understanding of their biological potential.

| Potential Biological Target Class | Examples | Potential Therapeutic Area |

| Enzymes | Cyclooxygenases (COX-1, COX-2), Lipoxygenases, Dihydrofolate reductase | Inflammation, Pain, Cancer |

| Nuclear Receptors | Peroxisome Proliferator-Activated Receptors (PPARs) | Metabolic diseases, Inflammation |

| Transcription Factors | Nuclear Factor-kappa B (NF-κB) | Inflammation, Cancer |

A thorough investigation of these molecular interactions will be essential to define the pharmacological profile of this compound and its potential therapeutic applications.

Advanced Computational Modeling and Predictive Analytics for Structure-Function Relationships

Computational chemistry and predictive modeling offer a powerful, resource-efficient means to investigate the structure-function relationships of this compound and its analogs. These in silico approaches can guide and prioritize experimental work.

Key areas for future computational research include:

Molecular Docking: Simulating the binding of each stereoisomer into the active sites of potential target proteins (like COX-1 and COX-2) can provide atomic-level insights into their binding modes and affinities. This can help to rationalize experimentally observed differences in activity.

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models for a series of this compound derivatives can establish mathematical relationships between their structural features and biological activities. uc.pt These models can then be used to predict the activity of novel, yet-to-be-synthesized compounds.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the ligand-protein complexes over time, providing a more realistic picture of the molecular interactions and the stability of the binding.

ADMET Prediction: Predictive models for Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) can be used to assess the drug-likeness of the different stereoisomers and their derivatives at an early stage, helping to identify candidates with favorable pharmacokinetic and safety profiles.

The integration of these computational tools with experimental validation will be crucial for the rational design of new derivatives of this compound with enhanced potency and selectivity.

Exploration of New Derivatization Pathways and Research Applications in Emerging Fields

The carboxylic acid functional group is a versatile handle for chemical modification, allowing for the synthesis of a wide array of derivatives with potentially novel properties and applications. google.com Future research should systematically explore these derivatization pathways.

Potential derivatization strategies include:

Esterification: The synthesis of various esters (e.g., methyl, ethyl, propyl esters) can modulate the lipophilicity and pharmacokinetic properties of the parent compound. rsc.org This could be particularly relevant for applications in areas like perfumery or as prodrugs. google.com

Amidation: Coupling the carboxylic acid with a diverse range of amines can generate a library of amides. This transformation can significantly alter the biological activity, potentially leading to compounds with entirely new therapeutic applications.

Reduction to Alcohols: The corresponding primary alcohol could serve as a precursor for a different set of derivatives, including ethers and other esters.

Bioisosteric Replacement: Replacing the carboxylic acid group with other acidic moieties, such as a tetrazole ring, is a common strategy in medicinal chemistry to improve metabolic stability and cell permeability while retaining the ability to interact with the biological target.

The exploration of these and other derivatization pathways, combined with the biological and computational screening methods outlined above, could unlock new applications for this chemical scaffold in emerging fields beyond its predicted anti-inflammatory role, such as in oncology, neurodegenerative diseases, or metabolic disorders. researchgate.netnih.gov

Q & A

Q. How is the structure of 2-methyl-3-phenylpentanoic acid elucidated using spectroscopic methods?

Methodological Answer: The structure is confirmed via a combination of NMR, IR, and mass spectrometry.

- NMR : The -NMR spectrum reveals distinct signals: a triplet for the CHCH group (δ ~1.2 ppm), a multiplet for the phenyl group (δ ~7.2 ppm), and a singlet for the carboxylic acid proton (δ ~12 ppm). The methyl branching at C2 and phenyl substitution at C3 are confirmed by coupling patterns and integration .

- IR : A strong absorption band near 1700 cm confirms the carboxylic acid group.

- MS : The molecular ion peak at m/z 206 (CHO) aligns with the molecular formula.

Q. What are the key considerations in designing a synthetic route for this compound from benzene derivatives?

Methodological Answer: A Friedel-Crafts acylation followed by carboxylation is a viable approach:

Friedel-Crafts Acylation : React benzene with 3-methylpentanoyl chloride in the presence of AlCl to introduce the branched alkyl chain.

Oxidation : Convert the ketone intermediate to a carboxylic acid using KMnO under acidic conditions.

Purification : Recrystallize the product using ethanol/water mixtures to achieve >97% purity, as validated by HPLC (high-performance liquid chromatography) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- PPE : Use nitrile gloves, lab coats, and goggles to avoid skin/eye contact.

- Ventilation : Work in a fume hood to prevent inhalation of vapors.

- Storage : Keep in a tightly sealed container at 2–8°C, away from oxidizing agents. Safety data for structurally similar acids (e.g., 3-phenylpropanoic acid) recommend emergency eye washing and pH-neutralizing agents for spills .

Advanced Research Questions

Q. How can computational chemistry methods predict the reactivity of this compound in esterification reactions?

Methodological Answer:

- DFT Calculations : Optimize the molecular geometry using Gaussian09 at the B3LYP/6-31G(d) level. The electron density map shows higher electrophilicity at the carboxylic carbon, favoring nucleophilic attack by alcohols.

- Molecular Dynamics : Simulate reaction trajectories to identify transition states and activation energies. For example, esterification with methanol has a calculated ΔG of ~25 kcal/mol, aligning with experimental yields of 85–90% under reflux .

Q. What strategies resolve contradictory data in the stereochemical analysis of this compound derivatives?

Methodological Answer:

- Chiral HPLC : Use a Chiralpak IA column with hexane/isopropanol (90:10) to separate enantiomers. Retention times (R = 8.2 min, R = 10.5 min) confirm the presence of diastereomers.

- X-ray Crystallography : Resolve ambiguities in NOESY (Nuclear Overhauser Effect Spectroscopy) data by determining the crystal structure. For example, the (2R,3S) configuration shows a dihedral angle of 112° between the phenyl and methyl groups .

Q. How does the introduction of electron-withdrawing groups (EWGs) on the phenyl ring affect the acidity of this compound?

Methodological Answer:

- Substituent Effects : Introduce a nitro group (-NO) at the para position of the phenyl ring. The pKa decreases from 4.8 (parent compound) to 3.9 due to resonance stabilization of the conjugate base.

- Experimental Validation : Measure acidity via potentiometric titration in aqueous ethanol. Compare with computational results (Hammett σ = +0.78 for -NO), showing a linear correlation (R = 0.98) between substituent σ values and pKa shifts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.